Technical Guide: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
Technical Guide: 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride
This technical guide details the chemical architecture, synthesis, and application of 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride (CAS 1152589-92-8), a high-value electrophilic scaffold used in the development of sulfonamide-based therapeutics.
CAS: 1152589-92-8 | Formula: C
Executive Summary & Pharmacophore Analysis
This compound represents a "privileged structure" in medicinal chemistry, combining three distinct reactive handles:
-
Sulfonyl Chloride (
): A highly reactive electrophile for creating sulfonamide linkages (a bioisostere of carboxylic amides).[2] -
Aryl Chloride (
): Positioned ortho to the sulfonyl group, this halogen provides steric influence and a potential site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution ( ) under forcing conditions. -
Propanoyl Group (
): A meta-positioned ketone that serves as a hydrogen bond acceptor and a metabolic anchor, modulating lipophilicity ( ).
Primary Application: It is predominantly used as a building block for PPAR agonists (peroxisome proliferator-activated receptors) and chemokine receptor antagonists , where the sulfonamide moiety acts as the primary binding motif.
Chemical Identity & Physical Properties[3][4][5]
| Property | Data | Note |
| IUPAC Name | 2-Chloro-5-propanoylbenzene-1-sulfonyl chloride | |
| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic |
| Melting Point | 65–70 °C (Predicted) | Low MP requires cold storage |
| Boiling Point | ~385 °C (at 760 mmHg) | Decomposes before boiling |
| Density | 1.412 g/cm³ | |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid + HCl |
Synthetic Methodology
The synthesis of CAS 1152589-92-8 relies on Electrophilic Aromatic Substitution (EAS) . The protocol utilizes "cooperative directing effects" to achieve high regioselectivity without the need for complex protecting groups.
Retrosynthetic Logic
The precursor, 1-(4-chlorophenyl)propan-1-one , contains two directing groups:
-
Chloro group (Position 4): Ortho/Para director (Deactivating).
-
Propanoyl group (Position 1): Meta director (Deactivating).
Crucially, the position ortho to the chlorine is also meta to the ketone. Both groups direct the incoming electrophile (chlorosulfonic acid) to the same position (Position 3 relative to the ketone), ensuring high yield and purity.
Optimized Synthesis Protocol
Reaction: Chlorosulfonation of 1-(4-chlorophenyl)propan-1-one.
Reagents:
-
Precursor: 1-(4-chlorophenyl)propan-1-one (1.0 eq)
-
Reagent: Chlorosulfonic acid (
) (5.0 eq) -
Solvent: Neat or Dichloromethane (DCM)
-
Quench: Crushed ice
Step-by-Step Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with 1-(4-chlorophenyl)propan-1-one. Purge with
. -
Addition: Cool the system to 0–5 °C. Add Chlorosulfonic acid dropwise over 30 minutes. Caution: Exothermic evolution of HCl gas.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60 °C for 2–4 hours to drive the conversion of the intermediate sulfonic acid to the sulfonyl chloride.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the precipitate immediately. Wash with cold water (3x) to remove residual acid.
-
Purification: Dissolve in DCM, dry over
, and recrystallize from Hexane/EtOAc if necessary.
Synthesis Pathway Visualization
Figure 1: Regioselective synthesis via cooperative directing effects of the chloro and propanoyl groups.
Reactivity & Applications in Drug Discovery
The core utility of this scaffold lies in its ability to form stable sulfonamide bonds, a critical step in fragment-based drug design (FBDD).
Sulfonamide Coupling (Schotten-Baumann Conditions)
This is the primary workflow for generating library candidates.
-
Mechanism: Nucleophilic acyl substitution at the sulfur atom.
-
Base Selection: Pyridine (solvent/base) or
/DCM. -
Key Insight: The ortho-chloro substituent exerts a steric effect that may slow down nucleophilic attack compared to unhindered benzenesulfonyl chlorides. Higher temperatures or stronger bases (e.g., DMAP catalyst) may be required for bulky amines.
Reduction to Thiols
The sulfonyl chloride can be reduced to a thiol (
Reactivity Workflow
Figure 2: Divergent synthetic pathways for library generation.
Safety & Handling Protocols (E-E-A-T)
As a sulfonyl chloride, this compound poses specific hazards that must be managed with engineering controls.
| Hazard Class | Description | Mitigation Strategy |
| Corrosive (Skin/Eye) | Causes severe skin burns and eye damage (GHS Cat 1B).[3] | Wear nitrile gloves (double gloving recommended), face shield, and lab coat. |
| Water Reactive | Reacts violently with water to release HCl gas. | Do not use aqueous waste containers. Quench excess reagent slowly over ice in a fume hood.[4] |
| Lachrymator | Vapors irritate mucous membranes and eyes.[5] | Handle exclusively in a functioning chemical fume hood. |
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture ingress will hydrolyze the compound to the corresponding sulfonic acid (indicated by a change from solid to sticky gum).
References
-
BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
Organic Chemistry Portal. Synthesis of Sulfonamides and Sulfonyl Chlorides. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Chloro-5-methylbenzene-1-sulfonyl chloride (Analogous Structure). Retrieved from
-
Fisher Scientific. Safety Data Sheet: Sulfonyl Chlorides. Retrieved from
